2,6-Dimethylindole-3-benzyl carboxylate

Description

Chemical Structure and Nomenclature

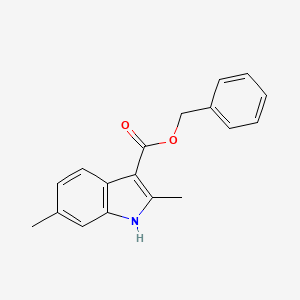

This compound exhibits a complex molecular architecture that integrates multiple functional elements within a single structure. The compound is officially designated under the Chemical Abstracts Service registry number 1227267-30-2, providing unambiguous identification within chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being benzyl 2,6-dimethyl-1H-indole-3-carboxylate, which precisely describes the substitution pattern and functional group arrangement.

The molecular structure encompasses an indole core, which consists of a fused benzene-pyrrole ring system, with specific modifications that distinguish this compound from other indole derivatives. The indole nucleus bears two methyl substituents positioned at the 2 and 6 positions, creating a distinctive substitution pattern that influences both the electronic properties and steric environment of the molecule. The carboxylate functionality at position 3 exists as a benzyl ester, introducing additional aromatic character and potential sites for further chemical modification.

Structural analysis reveals that the compound possesses a molecular formula of C18H17NO2, indicating the presence of eighteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular framework. This composition reflects the integration of the substituted indole system with the benzyl carboxylate moiety, creating a moderately sized organic molecule with multiple reactive sites. The molecular weight of 279.33 grams per mole positions this compound within a range typical for pharmaceutical intermediates and advanced organic synthesis building blocks.

Alternative nomenclature systems provide additional perspectives on the compound's identity. Chemical databases document various synonymous names including 2,6-dimethyl-1H-indole-3-carboxylic acid phenylmethyl ester and this compound, each emphasizing different aspects of the molecular structure. These naming variations reflect the compound's classification as both an indole derivative and a benzyl ester, highlighting the dual nature of its chemical identity.

The structural complexity extends to the spatial arrangement of functional groups, where the benzyl ester substituent introduces conformational flexibility while the methyl groups at positions 2 and 6 create steric hindrance that may influence reactivity patterns. The position-3 carboxylate represents a particularly significant structural feature, as indole-3-carboxylates constitute an important class of bioactive compounds with diverse pharmaceutical applications.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of indole chemistry, which has evolved significantly since the initial characterization of the indole nucleus in the late nineteenth century. While specific historical documentation regarding the first synthesis of this particular compound is limited in available literature, its development likely occurred within the context of systematic exploration of indole derivatives for pharmaceutical and synthetic applications.

The compound's emergence can be understood within the framework of medicinal chemistry efforts focused on indole-3-carboxylic acid derivatives, which have been extensively investigated for their biological activities. Research into indole carboxylates gained momentum throughout the twentieth century as scientists recognized the pharmacological potential of this structural class. The specific combination of 2,6-dimethyl substitution with benzyl ester functionality represents a targeted approach to modifying the physicochemical properties of the parent indole-3-carboxylic acid scaffold.

Historical precedent for related compounds provides context for understanding the synthetic development of this compound. Earlier work on dimethylindole derivatives, including compounds such as 1,2-dimethylindole-3-carboxylic acid, established fundamental synthetic methodologies that likely influenced approaches to the preparation of more complex derivatives. The progression from simple dimethylindoles to benzyl ester derivatives reflects the evolution of synthetic organic chemistry toward increasingly sophisticated target molecules.

The compound's registration under Chemical Abstracts Service number 1227267-30-2 indicates its formal recognition within the chemical literature, though the specific date of first synthesis and characterization remains undocumented in readily accessible sources. This registration number places the compound within a relatively recent timeframe of chemical discovery, suggesting its development occurred during the modern era of systematic pharmaceutical research.

The historical development of related indole derivatives provides insight into the synthetic challenges and opportunities that likely influenced the preparation of this compound. For instance, research on 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid and similar compounds has demonstrated the feasibility of introducing both methyl and benzyl substituents onto the indole scaffold, establishing precedent for the synthetic approaches required for the target compound.

Research Significance in Organic Chemistry

This compound occupies a significant position within contemporary organic chemistry research due to its unique structural features and potential applications in synthetic methodology development. The compound serves as a valuable model system for investigating the effects of specific substitution patterns on indole reactivity, particularly regarding the influence of methyl groups at positions 2 and 6 on the electronic properties of the aromatic system.

The research significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex indole-containing molecules. The benzyl ester functionality provides a protected form of the carboxylic acid that can be selectively deprotected under appropriate conditions, enabling sequential synthetic transformations that would be challenging with the free acid. This protective group strategy is particularly valuable in multi-step synthetic sequences where orthogonal protection and deprotection protocols are required.

Contemporary research interests in indole chemistry have increasingly focused on the development of new synthetic methodologies for accessing substituted indole derivatives with specific substitution patterns. The 2,6-dimethyl substitution pattern present in this compound represents a relatively uncommon motif that may offer unique opportunities for further functionalization. The steric and electronic effects of these methyl substituents create distinct reactivity profiles that differentiate this compound from more common indole derivatives.

The compound's significance is further enhanced by its potential applications in pharmaceutical research, where indole-3-carboxylate derivatives have demonstrated diverse biological activities. The specific substitution pattern present in this compound may confer unique pharmacological properties, making it a valuable starting point for medicinal chemistry investigations. The benzyl ester functionality provides additional opportunities for structural modification through ester hydrolysis or transesterification reactions.

From a methodological perspective, the compound serves as an important substrate for investigating decarboxylative coupling reactions, which have emerged as powerful tools for carbon-carbon bond formation in organic synthesis. Research has demonstrated the utility of indole-3-carboxylic acids in gold-catalyzed decarboxylative benzylation reactions, suggesting that this compound or its corresponding acid may participate in similar transformations.

The research applications of this compound continue to expand as new synthetic methodologies emerge within the field of heterocyclic chemistry. The compound's structural complexity provides multiple sites for chemical modification, enabling its use as a platform for the development of compound libraries for biological screening. The combination of indole pharmacophore with specific substitution patterns positions this compound as a valuable tool for structure-activity relationship studies in medicinal chemistry research.

Properties

IUPAC Name |

benzyl 2,6-dimethyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-9-15-16(10-12)19-13(2)17(15)18(20)21-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRXDEDNGYPLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233310 | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-30-2 | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Carboxylation Strategies

A key step in the synthesis of indole-3-carboxylates is the lithiation at the 3-position, usually achieved by halogen-lithium exchange using n-butyllithium on a 3-bromoindole precursor. The resulting organolithium intermediate is then quenched with carbon dioxide to form the corresponding carboxylic acid, which can be further converted to esters or amides.

For example, bromination of 4-nitroindole followed by treatment with n-butyllithium and CO2 yields 3-carboxylic acid derivatives. However, the presence of electron-withdrawing groups like nitro can inhibit lithiation, requiring alternative protecting groups or substitution patterns.

The use of triisopropylsilyl (TIPS) protection on the indole nitrogen was found effective to stabilize intermediates during lithiation and subsequent transformations.

Protection and Deprotection Protocols

Protection of the indole nitrogen and amino substituents is critical. Common protecting groups include:

- Boc (tert-butoxycarbonyl) for amines, which can be introduced using Boc anhydride and DMAP as a catalyst.

- Cbz (carbobenzyloxy) protection for amines, introduced after deprotection steps to allow selective functionalization.

- TIPS for the indole NH, removable by tetra-n-butylammonium fluoride (TBAF).

Sequential protection and deprotection steps enable selective functionalization at different positions of the indole ring, facilitating the synthesis of complex derivatives like 2,6-dimethyl-substituted indoles.

Esterification and Coupling Reactions

The carboxylic acid intermediate obtained after lithiation and carboxylation is converted to the benzyl carboxylate ester via standard esterification methods:

- Activation of the acid (e.g., via acid chlorides or coupling agents like EDC) followed by reaction with benzyl alcohol.

- Alternatively, direct coupling with benzyl halides under basic conditions can be employed.

In some cases, Curtius rearrangement and acyl azide intermediates are used to access protected diaminoindoles, which can be further functionalized to benzyl esters.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination of 4-nitroindole | N-bromosuccinimide (NBS) | 3-Bromo-4-nitroindole intermediate |

| 2 | Protection of indole NH | Triisopropylsilyl chloride, base | TIPS-protected indole |

| 3 | Reduction of nitro to amine | H2, Pd/C | Aminoindole derivative |

| 4 | Boc protection of amine | Boc anhydride, DMAP | Boc-protected amine |

| 5 | Lithiation and carboxylation | n-Butyllithium, CO2 | Indole-3-carboxylic acid intermediate |

| 6 | Esterification | Benzyl alcohol, coupling agent (e.g., EDC) | Formation of benzyl carboxylate ester |

| 7 | Deprotection | TBAF, TFA | Removal of protecting groups, final compound |

Yields and Reaction Conditions

Overall yields for multi-step syntheses of related 3,4-diaminoindoles (which share similar synthetic challenges) are around 15% over 10 steps, indicating the complexity and necessity of optimization.

Reaction temperatures for lithiation steps are typically low (e.g., -78°C) to control reactivity.

Protection and deprotection steps are carried out at room temperature or slightly elevated temperatures, depending on reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylindole-3-benzyl carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the benzyl carboxylate group to a benzyl alcohol group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4, 5, and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Synthesis of 2,6-Dimethylindole-3-benzyl Carboxylate

The synthesis of this compound typically involves the Fischer indolization method combined with N-alkylation techniques. A notable one-pot, three-component protocol has been developed for synthesizing various indole derivatives, including this compound. The process is efficient, yielding high amounts of the desired product in a relatively short reaction time. The general reaction scheme can be summarized as follows:

Example Reaction Steps:

- Indolization : The condensation of hydrazine derivatives with ketones.

- Alkylation : The introduction of benzyl groups via alkylation reactions.

Antidiabetic Properties

Research has indicated that indole derivatives, including this compound, exhibit potential as PPARγ agonists. PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a critical role in regulating glucose metabolism and insulin sensitivity. Compounds that modulate PPARγ activity can be beneficial in treating type 2 diabetes.

- Case Study : A study highlighted the structure-activity relationship (SAR) of various indole-based compounds, demonstrating that modifications at the 2 and 3 positions of the indole ring significantly affect their binding affinity to PPARγ and subsequent biological activity .

Antimicrobial Activity

Indoles have shown promise against various pathogens, including antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial properties are attributed to the ability of indoles to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Drug Development

The versatility of this compound makes it a valuable scaffold for drug development. Its derivatives can be fine-tuned for enhanced efficacy and reduced side effects.

Research Applications

This compound serves as a reference standard in pharmaceutical testing, aiding in the development of new therapeutic agents by providing benchmarks for biological activity assays .

Mechanism of Action

The mechanism of action of 2,6-Dimethylindole-3-benzyl carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 2,6-Dimethylindole-3-benzyl carboxylate with structurally related compounds is critical for understanding its distinct properties.

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Weight | LogP (Lipophilicity) | Solubility (mg/mL) | Stability (Half-life) | Key Applications |

|---|---|---|---|---|---|

| This compound | 295.34 | 3.8 (estimated) | <0.1 (aqueous) | >24 hours (pH 7.4) | Drug intermediates, OLEDs |

| Indole-3-carboxylic acid | 161.16 | 1.2 | 2.5 | 12 hours (pH 7.4) | Antimicrobial agents |

| 5-Methoxyindole-3-benzyl carboxylate | 281.30 | 3.5 | 0.3 | 18 hours (pH 7.4) | Fluorescent probes |

| 2-Methylindole | 131.17 | 2.4 | 0.8 | Stable | Fragrance synthesis |

Key Differences:

Lipophilicity : The 2,6-dimethyl substitution and benzyl carboxylate group in the target compound increase its LogP (3.8) compared to indole-3-carboxylic acid (LogP 1.2), enhancing membrane permeability but reducing aqueous solubility.

Stability : The benzyl carboxylate moiety improves stability over simpler indole derivatives like indole-3-carboxylic acid.

Applications : Unlike 2-methylindole (used in fragrances), the target compound’s functional groups make it suitable for specialized applications such as optoelectronic materials.

Biological Activity

2,6-Dimethylindole-3-benzyl carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H19N O2

CAS Number: 1227267-30-2

The compound features a dimethyl-substituted indole ring system with a benzyl carboxylate moiety, which contributes to its biological activity.

Indole derivatives, including this compound, interact with various biological targets, influencing multiple biochemical pathways:

- Receptor Binding: These compounds often bind to receptors such as the cannabinoid receptors, which modulate pain and inflammation pathways.

- Enzyme Interaction: They can inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

- Gene Expression Modulation: Indole derivatives have been shown to affect gene expression related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in in vitro models .

Anticancer Activity

The compound has demonstrated promising anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested: KNS42 (paediatric glioblastoma multiforme), non-small cell lung cancer (NSCLC), and breast cancer cells.

- IC50 Values: The compound showed IC50 values ranging from 0.84 μM to 39.9 μM against different tumor cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Study on Anticancer Properties:

A study evaluated the effects of this compound on KNS42 cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The mechanism involved modulation of the PI3K/AKT pathway, crucial for cell survival . -

Anti-inflammatory Research:

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory markers. The study highlighted its potential for therapeutic use in inflammatory diseases.

Data Table: Biological Activities Summary

Q & A

What are the recommended methods for synthesizing 2,6-Dimethylindole-3-benzyl carboxylate, and what reaction conditions are critical for achieving high yields?

Basic Research Question

Synthesis of this compound typically involves benzylation of the indole scaffold. A common approach is to use benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl ester group at the 3-position of the indole ring. Key steps include:

- Methylation : Prior dimethylation at the 2- and 6-positions of the indole core using methyl iodide or dimethyl sulfate under controlled temperatures (e.g., 60–80°C) to avoid over-alkylation .

- Benzylation : Reaction with benzyl chloride analogs (e.g., 3-benzyloxy-4-methoxybenzaldehyde derivatives) in anhydrous solvents to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization involves multi-modal analytical techniques:

- HPLC : Assess purity (>97% as per industrial standards) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₇NO₂ at m/z 295.12) .

- Melting Point Analysis : Compare observed mp (e.g., 61–64°C for structurally related benzyl esters) to literature values to detect impurities .

What strategies can be employed to resolve discrepancies in NMR data when synthesizing this compound derivatives?

Advanced Research Question

NMR inconsistencies often arise from residual solvents, diastereomers, or tautomeric forms. Mitigation strategies include:

- Deuterated Solvent Screening : Test solubility in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Variable Temperature NMR : Analyze temperature-dependent changes (e.g., 25°C to 50°C) to detect dynamic equilibria .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for methyl and benzyl groups .

- Spiking Experiments : Add authentic reference compounds (e.g., 3-benzyloxyindole derivatives) to confirm peak assignments .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

Computational tools provide mechanistic insights:

- DFT Calculations : Optimize geometries (e.g., Gaussian 16) to model electrophilic substitution at the indole 3-position, predicting regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

- Reaction Pathway Analysis : Use software like ChemDraw or Schrödinger Suite to map intermediates in benzylation or hydrolysis pathways .

What are the optimal storage conditions to maintain the stability of this compound over extended periods?

Basic Research Question

Stability is influenced by temperature, light, and humidity:

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .

- Desiccants : Use silica gel or molecular sieves in sealed containers to avoid hydrolysis of the ester group .

- Inert Atmosphere : Argon gas overlays minimize oxidation of the indole ring .

- Monitoring : Regular HPLC checks (every 3–6 months) to detect decomposition products .

How can researchers address low yields in the benzylation step during synthesis?

Advanced Research Question

Low yields often stem from competing side reactions (e.g., O-benzylation instead of C-benzylation). Solutions include:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl chloride reactivity .

- Solvent Polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C) to suppress byproduct formation .

What analytical techniques are critical for distinguishing this compound from its structural isomers?

Advanced Research Question

Isomeric differentiation requires advanced spectral analysis:

- NOESY NMR : Identify spatial proximity between methyl groups and benzyl protons to confirm substitution patterns .

- IR Spectroscopy : Compare carbonyl stretches (C=O at ~1700 cm⁻¹) for ester vs. acid derivatives .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry .

What are the implications of minor impurities (e.g., <3%) in this compound for biological assays?

Advanced Research Question

Trace impurities (e.g., residual benzyl chloride) can confound bioactivity results:

- Dose-Response Curves : Perform assays at multiple concentrations to identify non-linear effects caused by contaminants .

- LC-MS Purity Checks : Use tandem MS to detect and quantify impurities before assays .

- Control Experiments : Compare results with purified vs. crude batches to isolate impurity impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.